molecular formula C15H15FN2O3S B10985662 4-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

4-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

Cat. No.: B10985662
M. Wt: 322.4 g/mol
InChI Key: BWPAVYLMFQQFFQ-UHFFFAOYSA-N
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Description

4-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is a complex organic compound characterized by the presence of a fluorophenyl group, a thiazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Butanoic Acid: The final step involves coupling the thiazole derivative with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group and thiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is unique due to the specific positioning of the fluorophenyl group and the methyl substitution on the thiazole ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15FN2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

4-[[2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid

InChI

InChI=1S/C15H15FN2O3S/c1-9-13(14(21)17-7-3-6-12(19)20)22-15(18-9)10-4-2-5-11(16)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,17,21)(H,19,20)

InChI Key

BWPAVYLMFQQFFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NCCCC(=O)O

Origin of Product

United States

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